Cas no 343-53-3 (1-bromo-3-fluoro-naphthalene)

1-bromo-3-fluoro-naphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 1-bromo-3-fluoro-
- 1-bromo-3-fluoronaphthalene
- 1-bromo-3-fluoro-naphthalene
- WS-02570
- EN300-24797573
- AKOS024438654
- E72054
- SCHEMBL13755384
- 343-53-3
- DB-421506
- 1-Bromo-3-fluoronaphthalene
- MFCD18410410
-
- MDL: MFCD18410410
- インチ: InChI=1S/C10H6BrF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
- InChIKey: ANIVZBBYWMPEOI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=C(C=C2Br)F
計算された属性
- せいみつぶんしりょう: 223.96369g/mol
- どういたいしつりょう: 223.96369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-bromo-3-fluoro-naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1091446-250mg |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 95% | 250mg |
$715 | 2024-06-05 | |
eNovation Chemicals LLC | Y1091446-1g |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 95% | 1g |
$1680 | 2024-06-05 | |
Enamine | EN300-24797573-0.25g |
1-bromo-3-fluoronaphthalene |
343-53-3 | 95% | 0.25g |
$1236.0 | 2024-06-19 | |
Aaron | AR01KG54-100mg |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 95% | 100mg |
$179.00 | 2025-02-11 | |
A2B Chem LLC | BA32556-5mg |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 98 | 5mg |
$118.00 | 2024-04-20 | |
A2B Chem LLC | BA32556-1g |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 98% | 1g |
$659.00 | 2024-04-20 | |
A2B Chem LLC | BA32556-100mg |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 98% | 100mg |
$195.00 | 2024-04-20 | |
Aaron | AR01KG54-1g |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 95% | 1g |
$605.00 | 2025-02-11 | |
1PlusChem | 1P01KFWS-500mg |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 98% | 500mg |
$406.00 | 2023-12-17 | |
1PlusChem | 1P01KFWS-1g |
1-Bromo-3-fluoronaphthalene |
343-53-3 | 95% | 1g |
$1180.00 | 2024-05-05 |
1-bromo-3-fluoro-naphthalene 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1-bromo-3-fluoro-naphthaleneに関する追加情報
1-Bromo-3-Fluoronaphthalene (CAS No. 343-53-3): A Comprehensive Overview
1-Bromo-3-fluoronaphthalene, also known by its CAS registry number CAS No. 343-53-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of naphthalene, a well-known polycyclic aromatic hydrocarbon, with bromine and fluorine substituents at the 1 and 3 positions, respectively. The introduction of these halogen atoms imparts unique electronic and structural properties to the molecule, making it a valuable compound for various applications.
The synthesis of 1-bromo-3-fluoronaphthalene typically involves multi-step organic reactions, often starting from naphthalene itself. The substitution of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution or other specialized halogenation techniques. Recent advancements in catalytic methods and transition metal-mediated reactions have improved the efficiency and selectivity of these processes, enabling the scalable production of this compound for both research and industrial purposes.
1-Bromo-3-fluoronaphthalene exhibits interesting physical and chemical properties due to the electron-withdrawing effects of bromine and fluorine substituents. These substituents not only alter the electronic structure of the naphthalene ring but also influence its reactivity in various chemical transformations. For instance, the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the fluorine atom can enhance the molecule's stability and solubility in polar solvents.
In terms of applications, 1-bromo-3-fluoronaphthalene has found utility in several areas. In materials science, it serves as a precursor for the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it a candidate for applications in light-emitting diodes (LEDs) and solar cells. Additionally, in pharmacology, this compound has been explored as a potential lead molecule for drug development, particularly in targeting specific biological pathways or receptors.
Recent research has focused on understanding the photophysical properties of 1-bromo-3-fluoronaphthalene. Studies have shown that the presence of halogen substituents significantly affects its fluorescence quantum yield and emission wavelength. These findings have implications for its use in fluorescent sensing and imaging applications. Furthermore, computational chemistry studies have provided insights into the molecular orbitals and excited-state dynamics of this compound, paving the way for its use in next-generation optoelectronic materials.
The environmental impact and safety profile of 1-bromo-3-fluoronaphthalene are also areas of interest. While it is not classified as a hazardous substance under current regulations, proper handling procedures are recommended due to its chemical reactivity. Ongoing studies aim to assess its biodegradability and potential ecological effects to ensure sustainable use in industrial applications.
In conclusion, 1-bromo-3-fluoronaphthalene (CAS No. 343-53-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from halogen substitution make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an even more prominent role in shaping future technologies.
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